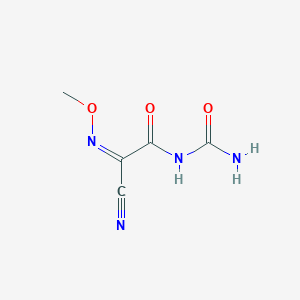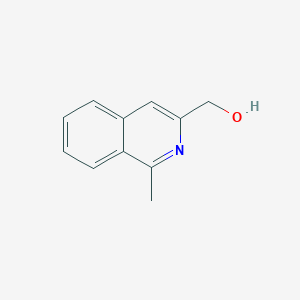
(1-Methylisoquinolin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methylisoquinolin-3-yl)methanol is a chemical compound with the molecular formula C11H11NO It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylisoquinolin-3-yl)methanol typically involves the use of isoquinoline derivatives. One common method involves the reduction of 1-methylisoquinoline-3-carboxaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: (1-Methylisoquinolin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed:
Oxidation: 1-Methylisoquinoline-3-carboxaldehyde or 1-Methylisoquinoline-3-carboxylic acid.
Reduction: 1-Methylisoquinolin-3-ylamine.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
科学的研究の応用
(1-Methylisoquinolin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (1-Methylisoquinolin-3-yl)methanol is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or interacting with receptors. For example, it could inhibit certain enzymes involved in metabolic pathways or bind to specific receptors to exert its effects.
類似化合物との比較
1-Methylisoquinoline: A closely related compound with similar structural features but lacking the hydroxyl group.
3-Hydroxyisoquinoline: Another derivative of isoquinoline with a hydroxyl group at the 3-position but without the methyl group.
1-Methyl-3-phenylisoquinoline: A derivative with a phenyl group at the 3-position, which may exhibit different chemical and biological properties.
Uniqueness: (1-Methylisoquinolin-3-yl)methanol is unique due to the presence of both a methyl group and a hydroxyl group on the isoquinoline ring
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
(1-methylisoquinolin-3-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-11-5-3-2-4-9(11)6-10(7-13)12-8/h2-6,13H,7H2,1H3 |
InChIキー |
GOIFOORQERIYLX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC2=CC=CC=C12)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




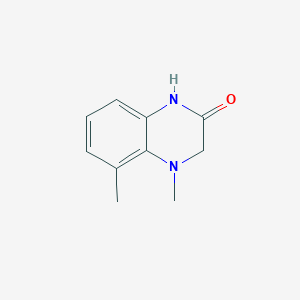
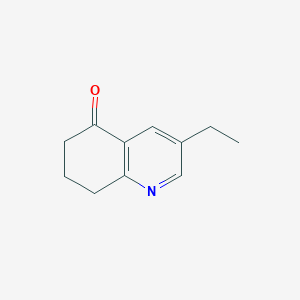
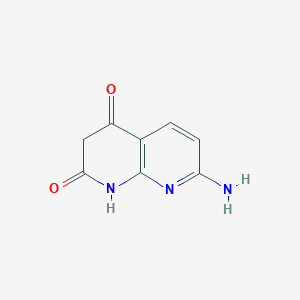
![7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B11914352.png)


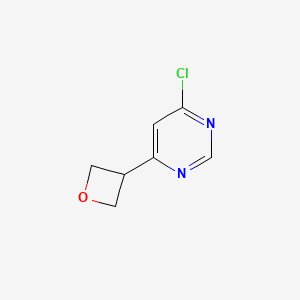
![2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B11914368.png)
![6-Chloroimidazo[1,2-a]pyridin-5-amine](/img/structure/B11914372.png)


